![molecular formula C6H9NO4 B1328859 (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid CAS No. 99437-11-3](/img/structure/B1328859.png)
(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid
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Description
(S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid, also known as S-2-hydroxyglutaric acid or S-2-HGA, is a naturally occurring organic acid that is found in the human body and other organisms. It is a metabolite of the amino acid glutamate and is involved in a number of physiological processes, including energy metabolism, neurotransmitter synthesis, and oxidative stress. S-2-HGA has been studied extensively in the laboratory and has been found to have a number of important biochemical and physiological effects, which have been the subject of much research in recent years.
Scientific Research Applications
Quantum Chemical Properties
- Density Functional Theory (DFT) and Quantum Calculations : The molecular and electronic properties of compounds related to (S)-2-(4-hydroxy-2-oxopyrrolidin-1-yl)acetic acid have been explored using DFT and quantum chemical calculations. These include the evaluation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels, providing insight into the reactivity and stability of these compounds (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Asymmetric Synthesis
- Solid Supported Chiral Auxiliary in Asymmetric Synthesis : Research demonstrates the use of a similar compound, (S)-(3-Hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl) acetic acid, as a solid-supported chiral auxiliary. This facilitates the diastereoselective addition to phthalimidomethyl aryl ketenes, aiding in the synthesis of β2-homoarylglycines (Akkari, Calmès, Malta, Escale, & Martínez, 2003).
Catalytic Applications
- Catalytic Ability in Asymmetric Aldol Reactions : Novel β-homoproline derivatives, closely related to this compound, have been synthesized and utilized as organocatalysts in direct asymmetric aldol reactions. These compounds have shown significant catalytic abilities, comparable to those achieved by l-proline (Hiraga, Widianti, Kunishi, & Abe, 2011).
Corrosion Inhibition
- Corrosion Inhibition of Steel : Pyrrolidine derivatives, including those similar to this compound, have been synthesized and tested as corrosion inhibitors for steel in acidic environments. These compounds demonstrate significant inhibition efficiency, which is vital in protecting metallic structures from corrosion (Bouklah, Ouassini, Hammouti, & Idrissi, 2006).
Crystal Structure Analysis
- Crystal Structure Investigations : Studies have been conducted on the crystal structure of compounds structurally similar to this compound. Understanding the crystal structure is essential for applications in material science and pharmaceuticals (Caracelli et al., 2015).
Pharmaceutical Impurity Analysis
- Identification as a Pharmaceutical Impurity : The compound has been identified as an impurity in the pharmaceutical preparation of piracetam, showcasing its relevance in quality control and pharmaceutical analysis (Arayne et al., 2010).
properties
IUPAC Name |
2-[(4S)-4-hydroxy-2-oxopyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-4-1-5(9)7(2-4)3-6(10)11/h4,8H,1-3H2,(H,10,11)/t4-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOXYLBGPIDAAN-BYPYZUCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN(C1=O)CC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649602 |
Source
|
Record name | [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
99437-11-3 |
Source
|
Record name | [(4S)-4-Hydroxy-2-oxopyrrolidin-1-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70649602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 99437-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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